2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2287272-46-0
VCID: VC4939196
InChI: InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10)
SMILES: CC12CC(C1)(CO2)CC(=O)O
Molecular Formula: C8H12O3
Molecular Weight: 156.181

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid

CAS No.: 2287272-46-0

Cat. No.: VC4939196

Molecular Formula: C8H12O3

Molecular Weight: 156.181

* For research use only. Not for human or veterinary use.

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid - 2287272-46-0

Specification

CAS No. 2287272-46-0
Molecular Formula C8H12O3
Molecular Weight 156.181
IUPAC Name 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
Standard InChI InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10)
Standard InChI Key YNNYFDZQOPNHNW-UHFFFAOYSA-N
SMILES CC12CC(C1)(CO2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid, reveals its bicyclo[2.1.1]hexane core, which consists of two fused cyclopropane rings sharing a common bridgehead carbon. The "2-oxa" designation indicates an oxygen atom replaces a carbon in one of the rings, forming an ether linkage. A methyl group is attached to the first bridgehead carbon (C1C_1), while the acetic acid moiety (CH2COOH-CH_2COOH) is bonded to the fourth carbon (C4C_4) .

Key Structural Attributes:

  • Bicyclic framework: Enhances rigidity and influences stereoelectronic properties.

  • Ether oxygen: Introduces polarity and hydrogen-bonding capability.

  • Carboxylic acid group: Enables salt formation, esterification, and participation in acid-base reactions.

Physicochemical Properties

The compound exists as an oil at room temperature and exhibits the following characteristics :

PropertyValue
Molecular FormulaC8H12O3C_8H_{12}O_3
Molecular Weight156.18 g/mol
Purity≥95%
Storage TemperatureRoom temperature (RT)
Physical FormOil
InChI KeyYNNYFDZQOPNHNW-UHFFFAOYSA-N

The InChI code 1S/C8H12O3/c1738(47,5117)26(9)10/h25H2,1H3,(H,9,10)1S/C_8H_{12}O_3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10) provides a detailed representation of its connectivity and stereochemistry .

Synthesis and Chemical Reactivity

Reactivity Profile

The carboxylic acid group (COOH-COOH) dominates the compound’s reactivity:

  • Salt formation: Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.

  • Esterification: Forms esters with alcohols under acidic conditions.

  • Amidation: Couples with amines using coupling agents like EDC/HOBt.

The bicyclic ether’s strain energy may facilitate ring-opening reactions under acidic or basic conditions, yielding linear derivatives .

Compound NameStructural VariationBiological Activity
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amineAmine substituentUnder investigation for CNS targets
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanolHydroxymethyl groupInhibitor of sphingosine kinases
N-[1-[(1S,2R)-2-fluorocyclopropyl]-2-oxopyridin-3-yl] derivativeFluorinated cyclopropyl groupIRAK4 inhibition (IC₅₀ = 12 nM)
SupplierQuantityPrice (USD)
Sigma-Aldrich1 g$2,200
CymitQuimica50 mg€1,341

Research Applications

  • Medicinal chemistry: Scaffold for kinase inhibitors and anti-inflammatory agents.

  • Chemical biology: Probe for studying enzyme-substrate interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator